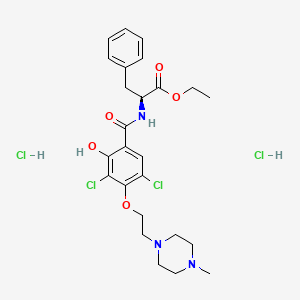![molecular formula C18H10ClF3N4OS B1662433 4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline CAS No. 920882-18-4](/img/structure/B1662433.png)
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TQ-quinazoline and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline, due to its structural components, falls within the broader class of quinazoline and oxadiazole derivatives. These compounds have been extensively studied for their diverse potential applications in medicinal chemistry.
Research Insights
Quinazoline Derivatives in Medicinal Chemistry : Quinazoline derivatives have a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them significant in cancer treatment research (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
1,3,4-Oxadiazole Derivatives in Medicinal Applications : 1,3,4-Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. These properties are attributed to their effective binding with different enzymes and receptors in biological systems (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Synthesis and Biological Evaluation of Oxadiazole Derivatives : Studies have focused on synthesizing various oxadiazole derivatives and evaluating their antibacterial and anti-enzymatic potential, revealing significant bioactivity and moderate toxicity, which is crucial for potential medicinal applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Antimicrobial Activities of Quinazoline-Oxadiazole Conjugates : Quinazoline linked to oxadiazole structures have been synthesized and exhibited promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Desai, Shihory, Khasiya, Pandit, & Khedkar, 2021).
Propiedades
Número CAS |
920882-18-4 |
|---|---|
Nombre del producto |
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline |
Fórmula molecular |
C18H10ClF3N4OS |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2 |
Clave InChI |
CRGZGMPGIYRGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Sinónimos |
T138; 4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



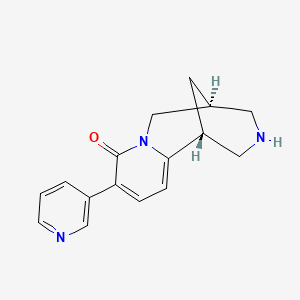
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
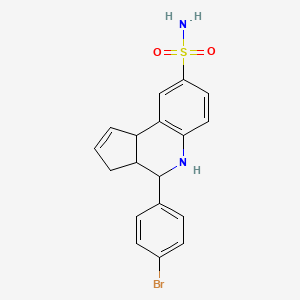
![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
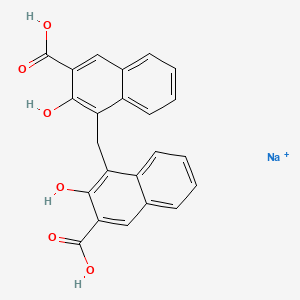
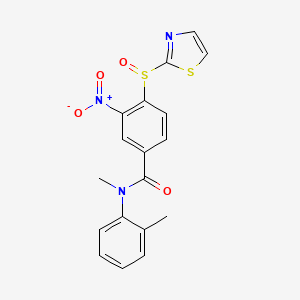
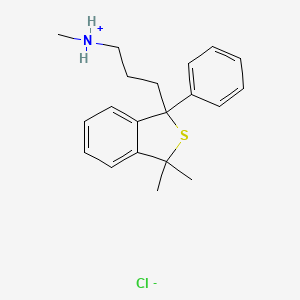
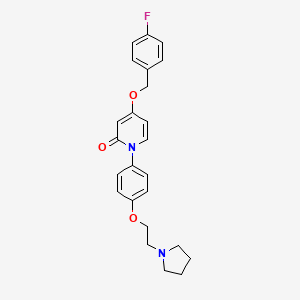
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
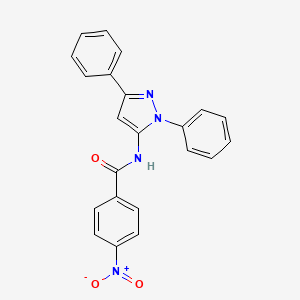
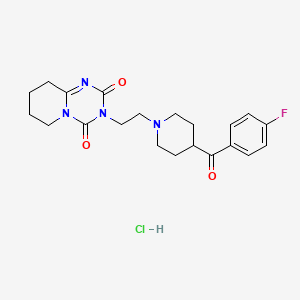
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
